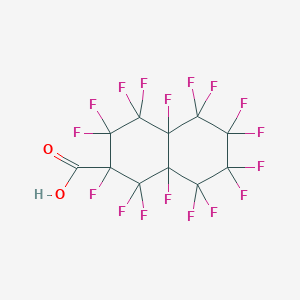
Perfluorodecalincarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluorodecalincarboxylic acid is a member of the perfluorocarboxylic acids family, characterized by a fully fluorinated carbon chain. These compounds are known for their exceptional chemical stability and resistance to degradation, making them valuable in various industrial and scientific applications .
Métodos De Preparación
Perfluorodecalincarboxylic acid can be synthesized through several methods:
Electrochemical Fluorination: This method involves the fluorination of carboxylic acid fluorides followed by hydrolysis.
Oxidation of Alkylbenzenes: This method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO₄) to yield substituted benzoic acids.
Hydrolysis of Nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide to yield a metal carboxylate, followed by protonation to give a carboxylic acid.
Análisis De Reacciones Químicas
Perfluorodecalincarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form perfluorinated acyl fluorides and carbon monoxide (CO).
Reduction: Reduction reactions can convert the compound into different perfluorinated derivatives.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Decarboxylation: This reaction involves the removal of a carboxyl group, often resulting in the formation of ketones.
Aplicaciones Científicas De Investigación
Perfluorodecalincarboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of perfluorodecalincarboxylic acid involves its interaction with various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: The compound can activate PPARα, leading to various biological effects.
Mitochondrial Dysfunction: It can induce mitochondrial damage, leading to apoptosis in certain cell types.
Oxidative Stress: The compound can generate oxidative stress, affecting cellular functions.
Comparación Con Compuestos Similares
Perfluorodecalincarboxylic acid is unique compared to other similar compounds due to its specific structure and properties:
Perfluorooctanoic Acid (PFOA): Both compounds are perfluorinated carboxylic acids, but this compound has a longer carbon chain, leading to different physical and chemical properties.
Perfluorobutyric Acid (PFBA): This compound has a shorter carbon chain and different applications compared to this compound.
Perfluorododecanoic Acid (PFDoA): Similar in structure but with a longer carbon chain, leading to different environmental and biological behaviors.
Propiedades
Fórmula molecular |
C11HF17O2 |
|---|---|
Peso molecular |
488.10 g/mol |
Nombre IUPAC |
1,1,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11HF17O2/c12-2(1(29)30)5(15,16)3(13)4(14,7(19,20)6(2,17)18)9(23,24)11(27,28)10(25,26)8(3,21)22/h(H,29,30) |
Clave InChI |
HTPSTCZKHQKOES-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C1(C(C2(C(C(C1(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


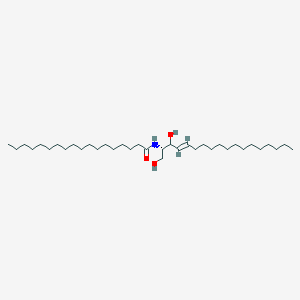
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
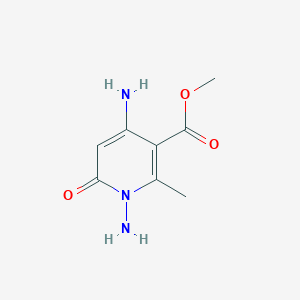
![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)
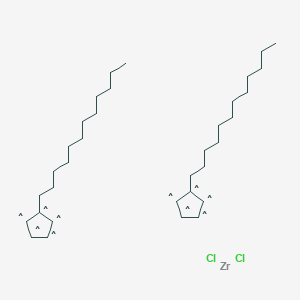
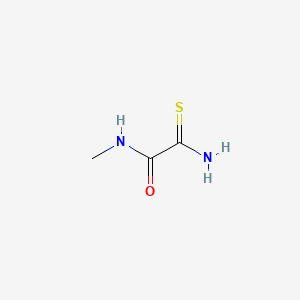

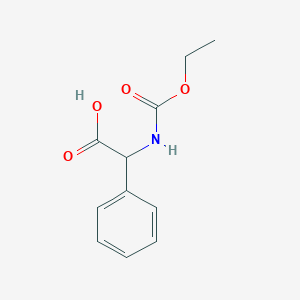
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
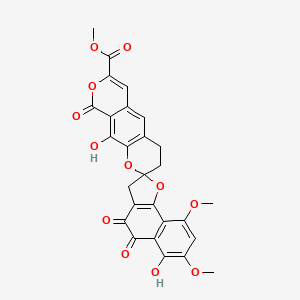
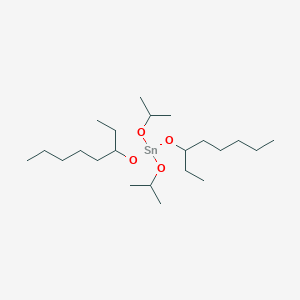
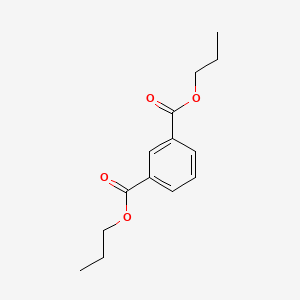
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
